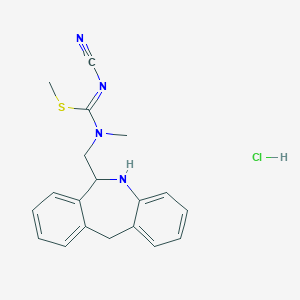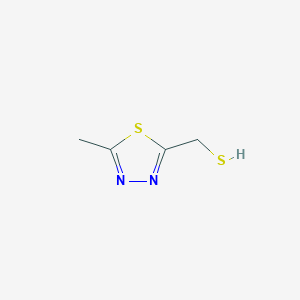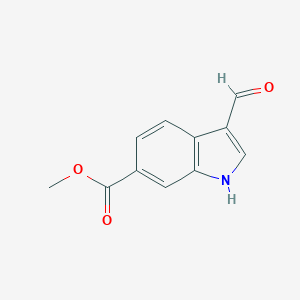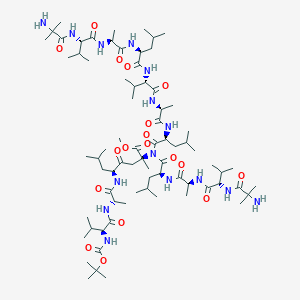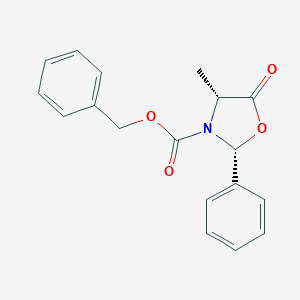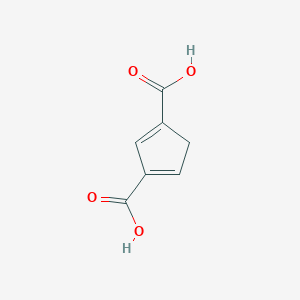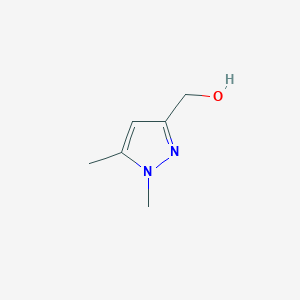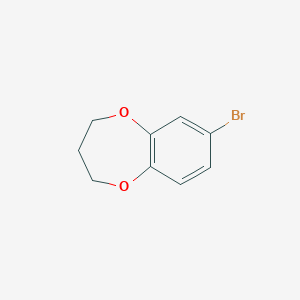
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
“7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” is 1S/C9H9BrO2/c10-7-2-3-8-9 (6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” is a clear colorless to yellow liquid . The compound is typically stored at room temperature .
Scientific Research Applications
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids have been synthesized and tested as potential anticancer agents .
- Methods of Application : The compounds were synthesized via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
- Results : The compounds were tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3. Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .
AMPA Receptor Modulators
- Scientific Field : Neuropharmacology
- Application Summary : 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides have been synthesized and tested as activators of AMPA receptors .
- Methods of Application : The most active compound, 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, was found to be significant in vivo .
- Results : The compound was found to be a significant activator of AMPA receptors .
Inhibition of Bile Acid Transport
- Scientific Field : Gastroenterology
- Application Summary : Benzothiazepine derivatives, which may include 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, have been found to inhibit bile acid transport .
- Methods of Application : The compounds increase bile acid flow to the colon, thereby promoting the intestinal tract to secrete more water and facilitate defecation .
- Results : This mechanism can naturally improve natural defecation in patients .
Safety And Hazards
The safety information for “7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCHNKNSOZJHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380041 | |
| Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
CAS RN |
147644-11-9 | |
| Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



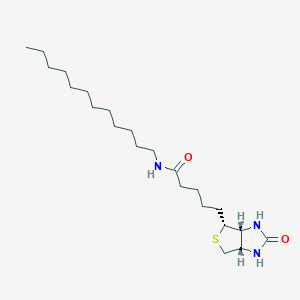
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)

